3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Description
Properties
IUPAC Name |
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSIAQDFVGTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolo[1,2-a]imidazole Core
- The fused pyrroloimidazole ring is typically synthesized via condensation reactions involving precursors such as 5-methoxy-3,4-dihydro-2H-pyrrole or related cyclic amines with amino-substituted aryl ketones or aldehydes.
- For example, condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanone derivatives under controlled conditions yields 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
- The reaction often proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration steps, facilitated by mild heating and sometimes acid catalysis.
Cyclization and Oxidation Steps
- Intramolecular cyclization is often catalyzed by organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like potassium carbonate.
- Oxidation steps, when required, use oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to facilitate ring closure or to stabilize the aromatic system.
- Reactions are typically conducted under inert atmosphere (nitrogen) to prevent side reactions.
Representative Synthetic Route (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 5-methoxy-3,4-dihydro-2H-pyrrole + 2-amino-1-(4-aminophenyl)ethanone, mild acid catalysis, solvent (ethanol/methanol), room temp to reflux | Formation of intermediate with pyrroloimidazole core and aniline substituent |
| 2 | Cyclization | DBU or base, ethanol, 50-80 °C | Intramolecular cyclization to form fused ring system |
| 3 | Oxidation (if needed) | DDQ, organic solvent (THF, dioxane), 40-70 °C, nitrogen atmosphere | Aromatization and stabilization of the heterocyclic system |
| 4 | Purification | Filtration, recrystallization, chromatography | Isolation of pure 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline |
Detailed Mechanistic Insights
- The initial condensation involves nucleophilic attack of the amino group on the ketone carbonyl, forming an imine intermediate.
- Subsequent intramolecular nucleophilic attack by the pyrrole nitrogen on the imine carbon leads to ring closure.
- Elimination of water and rearrangement stabilize the bicyclic system.
- The aniline group remains intact during these steps, providing a handle for further functionalization or biological activity.
- Oxidation with DDQ facilitates the formation of aromatic character in the fused ring, enhancing stability and electronic properties.
Research Findings and Optimization
- Studies indicate that solvent choice (ethanol, methanol, THF) and base selection (DBU, triethylamine) critically affect reaction rates and yields.
- Reaction temperature optimization (typically 50-80 °C) balances reaction completion and side product formation.
- Use of inert atmosphere prevents oxidation of sensitive intermediates.
- Prolonged reaction times (from hours to days) may be necessary for complete conversion depending on substrate solubility and reactivity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Condensation | 5-methoxy-3,4-dihydro-2H-pyrrole + 2-amino-1-(4-aminophenyl)ethanone, acid catalyst, ethanol/methanol, RT to reflux | Formation of pyrroloimidazole intermediate with aniline | Key step for ring and substituent formation |
| Cyclization | DBU or base, ethanol, 50-80 °C | Intramolecular ring closure | Efficient cyclization critical for bicyclic system |
| Oxidation | DDQ, THF or dioxane, 40-70 °C, nitrogen atmosphere | Aromatization of fused ring | Enhances stability and electronic properties |
| Purification | Filtration, recrystallization, chromatography | Isolation of pure compound | Ensures compound purity for research or application |
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of sulfuric and nitric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains. In one study, the antibacterial activity of synthesized compounds was evaluated using the agar diffusion method, revealing notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The structural characteristics of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline suggest potential anticancer applications. Research has demonstrated that derivatives can inhibit the proliferation of cancer cell lines like K562 and MCF-7. The mechanism often involves inducing apoptosis through various pathways, including oxidative stress and disruption of cell cycle progression .
Neuroprotective Effects
Another promising area is the neuroprotective effects of pyrrolo[1,2-a]imidazole derivatives. Studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science Applications
Electrochemical Applications
The unique properties of this compound make it suitable for use in electrochemical applications. Its ability to form stable ionic liquids has been explored for use as electrolytes in batteries and fuel cells. The compound's stability and conductivity are critical factors that enhance the performance of electrochemical systems .
Polymer Chemistry
In polymer science, the incorporation of pyrrolo[1,2-a]imidazole units into polymer backbones has been investigated for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and composite materials where durability is essential .
Case Studies
Mechanism of Action
The mechanism of action of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares the core structure but lacks the aniline group, which affects its reactivity and applications.
Pyrrolopyrazine Derivatives: These compounds contain a similar fused ring system but with a pyrazine ring instead of an imidazole ring, leading to different biological activities and chemical properties.
Biological Activity
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline, also known as 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline, is a compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in the context of cancer therapeutics and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.
- IUPAC Name : 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
- Molecular Formula : C12H13N3
- CAS Number : 1216067-81-0
- Molecular Weight : 199.25 g/mol
- Physical Form : Solid
Biological Activity Overview
The compound has been studied for its effects on various cancer cell lines and its potential as an anti-inflammatory agent. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival.
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
-
Case Studies :
- A study by Wei et al. demonstrated that derivatives of this compound showed significant growth inhibition in MCF7 and A549 cell lines with IC50 values ranging from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin which has an IC50 of approximately 0.5 µM .
- Another study highlighted the compound's ability to induce apoptosis through caspase activation pathways, suggesting a mechanism that could be leveraged for therapeutic purposes .
Anti-inflammatory Activity
Research has indicated that the compound may also possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Q & A
Q. What are the established synthetic routes for 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline, and how do reaction conditions influence yields?
The synthesis of pyrrolo[1,2-a]imidazole derivatives often involves cyclocondensation or recyclization strategies. For example:
- Cyclocondensation of 2-methoxypyrroline with aminoacetonitrile hydrochloride in refluxing isopropanol yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride, a precursor to the target compound .
- Recyclization of 1,3-oxazole-4-carbonitriles via hydrazine hydrate generates 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amines with yields influenced by solvent polarity and temperature .
- Microwave-assisted methods can improve reaction efficiency, as seen in the synthesis of halogenated analogs (e.g., 82% yield for 2-chloro derivatives under microwave irradiation) .
Q. Key Factors for Optimization :
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- X-ray crystallography : Used to determine bond angles (e.g., C3–N1–C1 = 108.01°, C3–N2–C2 = 104.03°) and hydrogen-bonding patterns critical for confirming stereochemistry .
- LC-MS and HPLC : Essential for purity assessment and retention time analysis (e.g., LCMS: m/z 754 [M+H]⁺; HPLC retention time: 1.32 minutes under QC-SMD-TFA05 conditions) .
- NMR spectroscopy : ¹H/¹³C NMR data confirm substitution patterns, such as distinguishing between aryl and heteroaromatic protons .
Methodological Note : For crystalline derivatives, SHELX software (e.g., SHELXL) is recommended for refinement, leveraging high-resolution data to resolve torsional ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain its role as an organocatalyst in asymmetric synthesis?
this compound derivatives act as chiral organocatalysts in enantioselective reactions. For example:
- Dynamic stereoselective phosphoramidation : The pyrroloimidazole scaffold facilitates P-stereogenic center formation in nucleoside analogs via non-covalent interactions (e.g., hydrogen bonding with substrates) .
- Enantioselective Black rearrangement : Chiral esters of this compound achieve >90% ee by stabilizing transition states through π-π stacking and steric shielding .
Q. Experimental Design Tips :
- Use chiral HPLC to monitor enantiomeric excess.
- Perform kinetic studies under varying temperatures to elucidate activation parameters.
Q. How does this compound inhibit NLRP3 inflammasome activation, and what are conflicting findings in preclinical models?
Q. Resolution Strategy :
- Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
- Compare transcriptomic responses across models to identify off-target effects.
Q. What structure-activity relationships (SARs) govern its antitumor activity, particularly against prostate cancer?
- Critical Substituents :
- 3-Aryl groups : Bulky substituents (e.g., 4-trifluoromethylphenyl) enhance androgen receptor (AR) binding affinity, reducing nuclear localization in castration-resistant prostate cancer (CRPC) .
- 6,7-Dihydro ring : Saturation improves metabolic stability compared to fully aromatic analogs (e.g., t₁/₂ increased from 2.1 to 6.8 hours in hepatic microsomes) .
Q. SAR Table :
| Derivative | AR Binding IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| 3-(4-FPh) | 58 ± 4 | 2.1 |
| 3-(4-CF₃Ph) | 12 ± 1 | 6.8 |
Q. Experimental Validation :
Q. How can data discrepancies in its antiviral activity be addressed, particularly regarding RdRp inhibition?
- Conflict : While some derivatives show antiviral activity (e.g., IC₅₀ = 13.0 µM against BVDV), direct RdRp inhibition is not observed in vitro, suggesting indirect mechanisms (e.g., host factor modulation) .
- Resolution Approaches :
- Proteomics profiling : Identify host proteins interacting with the compound (e.g., HSP90, which stabilizes viral replication complexes).
- CRISPR screening : Knock out putative targets to confirm mechanism.
Q. What strategies improve its solubility and bioavailability for in vivo studies?
- Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride: 12 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design : Esterification of the aniline group (e.g., methyl carbamate derivatives) enhances intestinal absorption .
- Nanoformulation : Lipid nanoparticles improve plasma AUC by 3-fold in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
